molecular formula C11H11BrO2 B1283529 6-Bromo-2,2-dimethylchroman-4-one CAS No. 99853-21-1

6-Bromo-2,2-dimethylchroman-4-one

Cat. No. B1283529
CAS RN: 99853-21-1
M. Wt: 255.11 g/mol
InChI Key: KMLKUNVLSWKFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921359B2

Procedure details

A solution of 1-(5-bromo-2-hydroxy-phenyl)-ethanone (21.4 g, 0.1 mol), acetone (365 mL) and pyrrolidine (8.4 mL) in toluene (220 mL) is refluxed for 4 h. To the reaction mixture is added acetone (36.5 mL), the mixture is refluxed for 15 h. Then 1 N HCl (220 mL) is added, extracted with ethyl acetate (200 mL 3×). The combined organic layers were washed with water (150 mL), brine (150 mL), dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2,2-dimethyl-chroman-4-one (18 g, 71%).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
365 mL
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[CH3:12][C:13]([CH3:15])=O.N1CCCC1.Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:11][C:13]([CH3:15])([CH3:12])[CH2:9][C:8]2=[O:10]

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
365 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
8.4 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
220 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
36.5 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
220 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 15 h
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL 3×)
WASH
Type
WASH
Details
The combined organic layers were washed with water (150 mL), brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CC(OC2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.